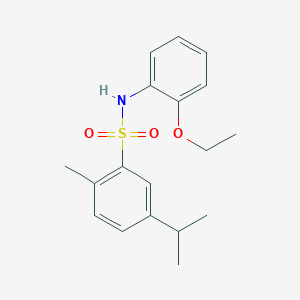
N-(2-ethoxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. In a related synthesis, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, leading to intermediates which upon further reaction yielded the target compounds. These processes are characterized by their specific conditions, such as the use of DMF as solvent and LiH as activator in some cases, highlighting the complexity and versatility in the synthesis of sulfonamide compounds (Riaz, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their properties and reactivity. X-ray crystallography and DFT calculations have been employed to study their structure, revealing important aspects such as hydrogen bonding and molecular geometry. For instance, the crystal structures of some sulfonamides showed two-dimensional architectures controlled by C-H...πaryl interactions and three-dimensional architectures formed by C-H...O intermolecular interactions, illustrating the impact of molecular structure on the physical properties and reactivity of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, including enzyme inhibition, which has been a focal point in studying their biochemical properties. For example, some sulfonamides exhibited potent inhibition against acetylcholinesterase and α-glucosidase, highlighting their potential in biochemical applications. The mechanisms of these inhibitions were further elucidated through in silico studies, providing insights into their chemical properties and interactions at the molecular level (Riaz, 2020).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-17-9-7-6-8-16(17)19-23(20,21)18-12-15(13(2)3)11-10-14(18)4/h6-13,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZPKVCNRWBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
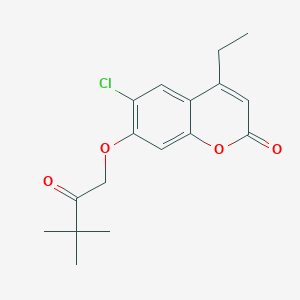

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
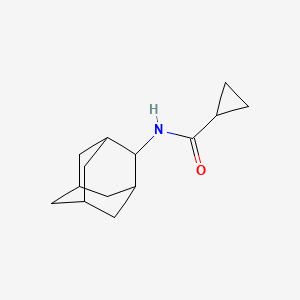
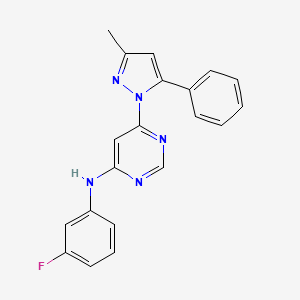

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
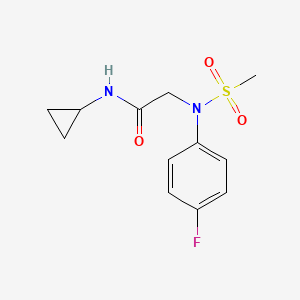


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)